An In-depth Technical Guide to 2-Amino-3-methylphenyl trifluoromethanesulphonate
An In-depth Technical Guide to 2-Amino-3-methylphenyl trifluoromethanesulphonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-Amino-3-methylphenyl trifluoromethanesulphonate (CAS Number: 1589523-29-4), a specialized chemical intermediate with significant potential in synthetic chemistry and drug discovery. Drawing upon established chemical principles and available data, this document will delve into the compound's properties, a plausible synthetic route, its anticipated applications, and essential safety and handling protocols.
Compound Profile and Physicochemical Properties
2-Amino-3-methylphenyl trifluoromethanesulphonate is a substituted aniline derivative featuring a trifluoromethanesulphonate (triflate) group. The triflate is an excellent leaving group, making this compound a valuable precursor for a variety of cross-coupling reactions. The presence of both an amino group and a methyl group on the phenyl ring offers further opportunities for functionalization and steric control in synthetic design.
Table 1: Physicochemical Properties of 2-Amino-3-methylphenyl trifluoromethanesulphonate
| Property | Value | Source |
| CAS Number | 1589523-29-4 | A2B Chem[1] |
| IUPAC Name | (2-amino-3-methylphenyl) trifluoromethanesulfonate | AK Scientific, Inc. |
| Molecular Formula | C₈H₈F₃NO₃S | AK Scientific, Inc. |
| Molecular Weight | 255.22 g/mol | AK Scientific, Inc. |
| Physical State | Not available | AK Scientific, Inc. |
| Melting Point | Not available | AK Scientific, Inc. |
| Boiling Point | Not available | AK Scientific, Inc. |
| Solubility | Not available | AK Scientific, Inc. |
Synthesis of 2-Amino-3-methylphenyl trifluoromethanesulphonate
While a specific, peer-reviewed synthesis for 2-Amino-3-methylphenyl trifluoromethanesulphonate is not prominently available, a highly probable synthetic route involves the triflation of its corresponding phenolic precursor, 2-Amino-3-methylphenol. This method is a standard and widely practiced transformation in organic synthesis for converting phenols into aryl triflates.[3]
The triflation of a phenol is typically achieved by reacting it with a triflating agent, such as trifluoromethanesulfonic anhydride (Tf₂O) or N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂), in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to deprotonate the phenolic hydroxyl group, forming a phenoxide that then attacks the electrophilic sulfur atom of the triflating agent.
Plausible Synthetic Workflow
Step-by-Step Experimental Protocol (Hypothetical)
Disclaimer: This protocol is a representative example based on general methods for the triflation of aminophenols and has not been optimized for this specific substrate. Researchers should conduct their own optimization and safety assessments.
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Preparation: To a solution of 2-Amino-3-methylphenol (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as pyridine (1.2 eq). Cool the mixture to 0 °C in an ice bath.
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Triflation: Slowly add trifluoromethanesulfonic anhydride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for a designated period (typically 1-4 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Quenching and Extraction: Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
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Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
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Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Amino-3-methylphenyl trifluoromethanesulphonate.
Applications in Research and Drug Development
The primary utility of 2-Amino-3-methylphenyl trifluoromethanesulphonate lies in its role as a versatile building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The triflate group is a highly effective leaving group, making the compound an excellent substrate for various palladium-catalyzed cross-coupling reactions.[4]
Potential Cross-Coupling Reactions
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Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds, leading to the synthesis of substituted biaryl compounds.[5]
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Heck Coupling: Reaction with alkenes to form substituted alkenes.
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Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.
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Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form new C-N bonds, yielding more complex aniline derivatives.[4]
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Carbonylation Reactions: Introduction of a carbonyl group to form esters, amides, or carboxylic acids.
The presence of the amino and methyl groups on the aromatic ring provides steric and electronic influence that can be exploited for regioselective synthesis. The amino group can also be further functionalized, for example, through acylation or alkylation, either before or after the cross-coupling reaction, adding another layer of synthetic versatility.
The incorporation of fluorinated groups, such as the triflate, is a common strategy in medicinal chemistry to enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[4] Therefore, derivatives synthesized from 2-Amino-3-methylphenyl trifluoromethanesulphonate could be valuable intermediates in the development of novel therapeutic agents.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed when handling 2-Amino-3-methylphenyl trifluoromethanesulphonate. The available safety data indicates that this compound is a skin and eye irritant and may cause respiratory irritation.[2]
Table 2: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin irritation | 2 | H315: Causes skin irritation. |
| Eye irritation | 2A | H319: Causes serious eye irritation. |
| Specific target organ toxicity - single exposure (Respiratory system) | 3 | H335: May cause respiratory irritation. |
Source: AK Scientific, Inc.[2]
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.
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Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.
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Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
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Spills: In case of a spill, prevent further leakage if safe to do so. Absorb with an inert material and place in a suitable container for disposal.
Storage
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Store in a tightly closed container in a cool, dry, and well-ventilated place.
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Keep away from incompatible materials such as strong oxidizing agents.
Conclusion
References
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Li, B.-Y., Voets, L., Van Lommel, R., Demaerel, J., De Borggraeve, W. M., Alonso, M., & Verhelst, S. H. L. (2022). SuFEx-Enabled, Chemoselective Synthesis of Triflates, Triflamides and Triflimidates. ChemRxiv. [Link]
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Fors, B. P., & Buchwald, S. L. (2010). A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society, 132(42), 14914–14917. [Link]
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Zhang, H., & Chen, G. (2006). Coupling reaction of aryl halides or triflates with amines catalyzed by palladium and other transition metal. Chinese Journal of Chemistry, 24(4), 549-560. [Link]
- Google Patents. (n.d.). CN106008282A - Method for synthesizing trifluoromethanesulfonate.
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Innocenti, M. D., Schreiner, T., & Breinbauer, R. (2023). Recent Advances in Pd‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions with Triflates or Nonaflates. Advanced Synthesis & Catalysis, 365(23), 4086-4120. [Link]
Sources
- 1. 1589523-29-4 | 2-Amino-3-methylphenyl trifluoromethanesulphonate | A2B Chem | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
- 2. WO2018150327A1 - Crisaborole production process - Google Patents [patents.google.com]
- 3. CN106008282A - Method for synthesizing trifluoromethanesulfonate - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
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